molecular formula C18H20N4O5S B2717982 N1-(2-morpholino-2-(thiophen-2-yl)ethyl)-N2-(2-nitrophenyl)oxalamide CAS No. 941976-14-3

N1-(2-morpholino-2-(thiophen-2-yl)ethyl)-N2-(2-nitrophenyl)oxalamide

Cat. No. B2717982
CAS RN: 941976-14-3
M. Wt: 404.44
InChI Key: HFAHLWWEDPAINU-UHFFFAOYSA-N
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Description

N1-(2-morpholino-2-(thiophen-2-yl)ethyl)-N2-(2-nitrophenyl)oxalamide, also known as MTOX, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MTOX is a heterocyclic compound that contains a morpholine ring, a thiophene ring, and an oxalamide group. The compound has a molecular formula of C19H20N4O4S and a molecular weight of 412.45 g/mol.

Scientific Research Applications

Morpholine Derivatives in Drug Design and Synthesis

Morpholine derivatives are frequently explored for their biological activity and potential in drug design. For instance, morpholine-containing compounds have been synthesized and evaluated for their efficacy in treating conditions like migraine through modulation of potassium channels (Wu et al., 2003). Furthermore, research on morpholine and its analogs for metal complex synthesis reveals their potential antimicrobial properties (Asegbeloyin et al., 2018), underscoring the versatility of morpholine derivatives in scientific research.

Nitrophenyl Groups in Chemical Synthesis

Nitrophenyl groups play a critical role in various chemical reactions and synthesis processes. For example, novel synthetic approaches utilizing 2-substituted-3-(2-nitrophenyl)oxiranes have been developed for the efficient production of di- and mono-oxalamides, showcasing the utility of nitrophenyl groups in creating valuable chemical intermediates (Mamedov et al., 2016).

Oxalamide Linkages in Material Science

Oxalamide linkages find applications in material science, particularly in the development of polymers with unique properties. Studies have highlighted the synthesis and characterization of azo polymers , where oxalamide components contribute to the material's optical storage capabilities and cooperative motion of polar side groups in amorphous polymers (Meng et al., 1996). These findings indicate the potential of oxalamide linkages in creating advanced materials with specialized functions.

properties

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-N'-(2-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5S/c23-17(18(24)20-13-4-1-2-5-14(13)22(25)26)19-12-15(16-6-3-11-28-16)21-7-9-27-10-8-21/h1-6,11,15H,7-10,12H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAHLWWEDPAINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-])C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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